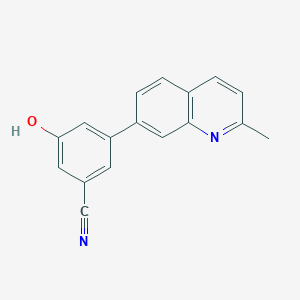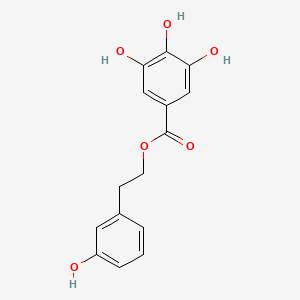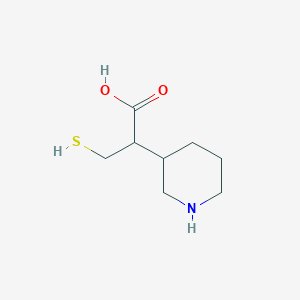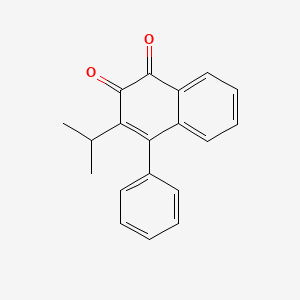
3-Isopropyl-4-phenylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-phenylnaphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an isopropyl group and a phenyl group attached to a naphthalene-1,2-dione core. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-isopropyl-4-phenylnaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic dearomatization of β-naphthols, followed by a series of reactions including Michael-type addition, oxidation, and cyclization . This method allows for the construction of the naphthalene-1,2-dione core with high efficiency and selectivity.
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-isopropyl-4-phenylnaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
For example, the oxidation of this compound can lead to the formation of more complex naphthalene derivatives with additional functional groups. Similarly, reduction reactions can yield products with altered oxidation states, which may have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-phenylnaphthalene-1,2-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound has been studied for its potential inhibitory activity against human Cdc25B phosphatase . This enzyme is involved in cell cycle regulation, and inhibitors of Cdc25B phosphatase are of interest for their potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 3-isopropyl-4-phenylnaphthalene-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory activity against Cdc25B phosphatase is believed to be due to its ability to bind to the active site of the enzyme, thereby preventing its normal function . This interaction can disrupt cell cycle progression and potentially lead to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-isopropyl-4-phenylnaphthalene-1,2-dione can be compared with other naphthalene derivatives and isoindoline-1,3-dione compounds. Similar compounds include isoindoline-1,3-dione derivatives, which also exhibit a wide range of biological activities . this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H16O2 |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-phenyl-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C19H16O2/c1-12(2)16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(20)19(16)21/h3-12H,1-2H3 |
InChI-Schlüssel |
ZMFOKOSZYNMITK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C2=CC=CC=C2C(=O)C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




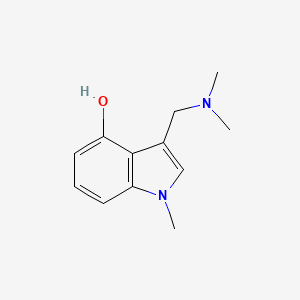
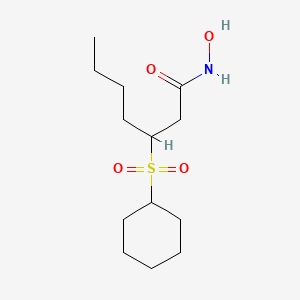
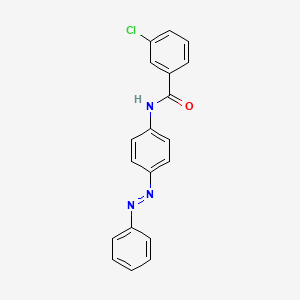
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
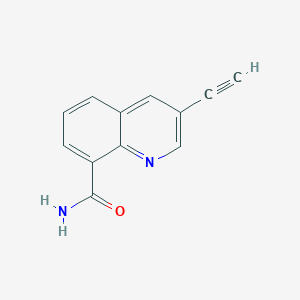
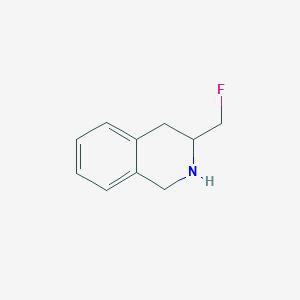
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
